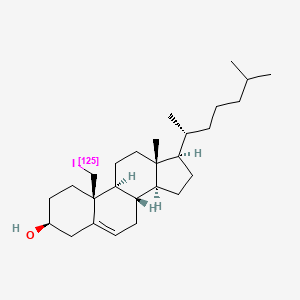
Iodocholesterol I-125
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19-Iodocholest-5-en-3 beta-ol. A cholesterol derivative usually substituted with radioactive iodine in the 19 position. The compound is an adrenal cortex scanning agent used in the assessment of patients suspected of having Cushing's syndrome, hyperaldosteronism, pheochromocytoma and adrenal remnants following total adrenalectomy.
Scientific Research Applications
Tumor Localization and Imaging
Iodocholesterol I-125, specifically 19-Iodocholesterol-125 I, has been synthesized and studied as a potential agent for imaging the adrenal gland and associated tumors. It shows less in vivo deiodination compared to previous radioiodinated steroids and exhibits behavior similar to natural steroids, with a significant concentration in the adrenal cortex of dogs, exceeding that in other organs (Counsell et al., 1970). Another study compares 19-iodocholesterol and 6-iodomethylnorcholesterol as adrenal-scanning agents, finding that 6-iodomethylnorcholesterol accumulates significantly more in the rat adrenal gland, suggesting its potential superiority for human use (Couch & Williams, 1977).
Synthetic Methods and Radioiodination
A study describes a method for preparing radioiodinated 6-[125 I]iodocholesterol for adrenal evaluation. This method involves a non-isotopic exchange reaction in a molten state, showing high radiochemical yield and purity, making it suitable for adrenal scanning or PET evaluation (El-Tawoosy, 2001).
Adrenal Cortex Imaging
19-Iodocholesterol has been used for imaging the adrenal cortex. Studies on 131I-19-iodocholesterol in hypertensive patients with aldosterone-producing adenomas showed asymmetric adrenal uptake, helping to locate the tumor before surgery (Hogan et al., 1976). Another study highlights the use of radiolabeled cholesterol in imaging adrenocortical adenomas, even without evidence of excessive steroid production, suggesting its potential for visualizing certain nonfunctioning adrenocortical adenomas (Rizza et al., 1978).
Organ and Tumor Imaging
19-Iodocholesterol has been explored for ovarian imaging in rats, showing that 125I-labeled 19-iodocholesterol is stored in ovaries, suggesting its potential for imaging ovaries in animals and possibly humans (Korn et al., 1980).
Other Research Applications
The compound has also been examined in the context of metabolic studies in familial hypercholesterolemia, providing insights into gene-dosage effects in vivo (Bilheimer et al., 1979), and in studying the uptake and degradation of lipoproteins by human trophoblastic cells (Winkel et al., 1980).
properties
CAS RN |
30461-91-7 |
|---|---|
Molecular Formula |
C27H45IO |
Molecular Weight |
510.5 g/mol |
IUPAC Name |
(3S,8S,9S,10S,13R,14S,17R)-10-((125I)iodanylmethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H45IO/c1-18(2)6-5-7-19(3)23-10-11-24-22-9-8-20-16-21(29)12-15-27(20,17-28)25(22)13-14-26(23,24)4/h8,18-19,21-25,29H,5-7,9-17H2,1-4H3/t19-,21+,22+,23-,24+,25+,26-,27-/m1/s1/i28-2 |
InChI Key |
FIOAEFCJGZJUPW-HEDRMPLKSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C[125I])C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CI)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CI)C |
synonyms |
19 Iodocholesterol 19-Iodocholesterol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



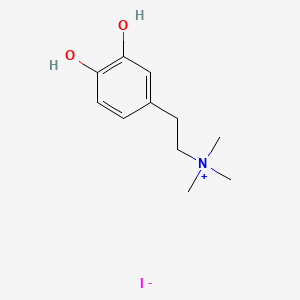

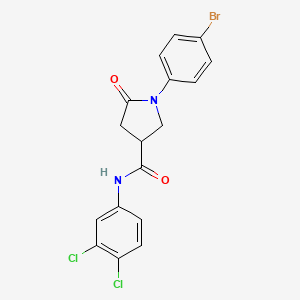
![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-5-methyl-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B1229155.png)
![4-Amino-3-[(cyclohexylamino)-oxomethyl]-5-isothiazolecarboxylic acid [1-(cyclohexylamino)-1-oxopropan-2-yl] ester](/img/structure/B1229157.png)
![1-[4-[2-(4-Methoxyphenyl)-5-phenyl-7-pyrazolo[1,5-a]pyrimidinyl]-1-piperazinyl]ethanone](/img/structure/B1229158.png)
![1-[[2-(4-ethylphenyl)-5-methyl-4-oxazolyl]methyl]-N-[(2-methoxyphenyl)methyl]-4-piperidinecarboxamide](/img/structure/B1229159.png)
![2-Furancarboxylic acid [2-(cyclohexylamino)-2-oxo-1-phenylethyl] ester](/img/structure/B1229161.png)
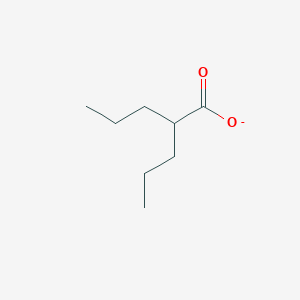
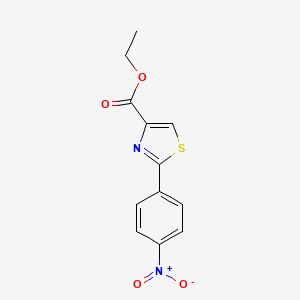
![4-[[(2-methyl-5-nitro-1H-imidazol-4-yl)thio]methyl]-2-nitrophenol](/img/structure/B1229167.png)
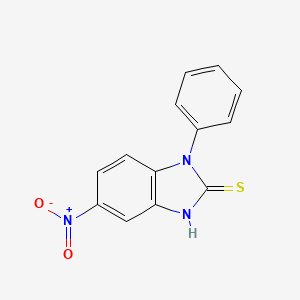
![2-(1H-indol-3-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1229169.png)
![2-[[(3-amino-4-carbamoyl-5-cyclohexylimino-2H-thiophen-2-yl)-oxomethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester](/img/structure/B1229172.png)